molecular formula C7H6BrN5 B155878 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine CAS No. 380380-64-3

5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

Cat. No. B155878
CAS RN: 380380-64-3
M. Wt: 240.06 g/mol
InChI Key: JANKGNBDRWYWSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is an intermediate in synthesizing Tedizolid-d3 (T013752), a labelled form of Tedizolid, known as TR-700, which is an oral and intravenously administered intracellular antibacterial drug .


Synthesis Analysis

The title compound was synthesized according to a reported procedure . It’s also mentioned that 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is used in the synthesis of Tedizolid-d3 .


Molecular Structure Analysis

The crystal structure of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is triclinic, with parameters a = 8.3319 (4) Å, b = 10.0666 (5) Å, c = 11.4042 (6) Å, α = 107.213 (5)°, β = 99.394 (4)°, γ = 95.540 (4)°, V = 890.71 (8) ų, Z = 4 .


Chemical Reactions Analysis

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is an intermediate in synthesizing Tedizolid-d3 . It’s also involved in the one-pot synthesis of tetrazole-1,2,5,6-tetrahydronicotinonitriles .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine is 240.06 g/mol . It has a topological polar surface area of 56.5 Ų .

Safety And Hazards

The safety data sheet for 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine indicates that it has hazard statements H315;H319;H228 and precautionary statements P240;P210;P241;P264;P280;P302+P352;P370+P378;P337+P313;P305+P351+P338;P362+P364;P332+P313 .

properties

IUPAC Name

5-bromo-2-(2-methyltetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANKGNBDRWYWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634149
Record name 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

CAS RN

380380-64-3
Record name 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380380-64-3
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Synthesis routes and methods

Procedure details

10.5 g of 2-(tetrazol-5-yl)-5-bromopyridine prepared in the Preparation example 6 was dissolved in 100 ml of dimethylformamide. And then 6.5 g of sodium hydroxide was added to the solution and 9.3 g of iodomethane was slowly added to the solution at the temperature of 0° C. The solution was stirred for 6 hours at room temperature, added with water, extracted with ethyl acetate. And then the organic layer was washed with brine, dehydrated, filtrated, concentrated in vacuo and purified by column chromatography to obtain 4 g of 2-(1-methyltetrazol-5-yl)-5-bromopyridine and 5 g of 2-(2-methyltetrazol-5-yl)-5-bromopyridine.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine?

A1: Understanding the crystal structure of a molecule is crucial for comprehending its physical and chemical properties. Researchers have successfully determined the crystal structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine using X-ray diffraction. [] This revealed that the compound crystallizes in the triclinic crystal system with the space group P1̄. [] Such structural information is valuable for predicting molecular interactions and designing further chemical modifications.

Q2: How is 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine utilized in organic synthesis?

A2: 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine serves as a valuable building block in organic synthesis. One notable application is its role in the synthesis of Tedizolid, an antibiotic used to treat bacterial infections. [] Researchers employed a Suzuki coupling reaction, utilizing 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine and a chiral oxazolidinone derivative, to efficiently synthesize Tedizolid in high yield. [] This synthetic route highlights the compound's versatility in constructing complex molecules with pharmaceutical relevance.

Q3: What are the advantages of using 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in the synthesis of Tedizolid?

A3: The use of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in the synthesis of Tedizolid presents several advantages. Firstly, the Suzuki coupling reaction employed is highly efficient and proceeds under relatively mild conditions, allowing for a good overall yield. [] Secondly, the reaction exhibits high selectivity, leading predominantly to the desired product with minimal side products. [] These factors make this synthetic route a practical and commercially viable approach for producing Tedizolid.

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